1-Benzoyl-2-fluorosulfonyloxy-4-methoxybenzene
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Overview
Description
1-Benzoyl-2-fluorosulfonyloxy-4-methoxybenzene is an organic compound that features a benzene ring substituted with benzoyl, fluorosulfonyloxy, and methoxy groups
Preparation Methods
The synthesis of 1-Benzoyl-2-fluorosulfonyloxy-4-methoxybenzene typically involves electrophilic aromatic substitution reactions. . The reaction conditions often require a controlled environment to ensure the selective substitution of the benzene ring.
Industrial production methods may involve the use of solid-state reagents and catalysts to enhance the efficiency and yield of the desired product . These methods are designed to be scalable and environmentally friendly, minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
1-Benzoyl-2-fluorosulfonyloxy-4-methoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific substituents or to alter the oxidation state of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Benzoyl-2-fluorosulfonyloxy-4-methoxybenzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Benzoyl-2-fluorosulfonyloxy-4-methoxybenzene exerts its effects involves interactions with various molecular targets and pathways. The fluorosulfonyloxy group can participate in nucleophilic substitution reactions, while the benzoyl and methoxy groups can influence the compound’s reactivity and stability . These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
1-Benzoyl-2-fluorosulfonyloxy-4-methoxybenzene can be compared with other similar compounds, such as:
4-(Fluorosulfonyl)benzoic acid: This compound also contains a fluorosulfonyloxy group but differs in its overall structure and reactivity.
Dimethylsulfoxonium-4-(fluoro)benzoylmethylide: Another compound with a fluorosulfonyl group, used in different synthetic applications.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical properties and reactivity patterns that are distinct from those of similar compounds.
Properties
IUPAC Name |
1-benzoyl-2-fluorosulfonyloxy-4-methoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO5S/c1-19-11-7-8-12(13(9-11)20-21(15,17)18)14(16)10-5-3-2-4-6-10/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHOEILKLTXDFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)OS(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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